molecular formula C13H11ClO B8031470 1-(2-Chlorophenoxy)-2-methylbenzene

1-(2-Chlorophenoxy)-2-methylbenzene

Cat. No.: B8031470
M. Wt: 218.68 g/mol
InChI Key: KLIIHYFTCJPUSE-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Motifs in Organic Chemistry

The aryl ether linkage is a cornerstone in the molecular architecture of numerous organic compounds. Its prevalence stems from a combination of stability, conformational influence, and its role as a key connective element in complex molecular designs. In the pharmaceutical sciences, the diaryl ether scaffold is a recurring theme in a multitude of drug molecules, contributing to their therapeutic efficacy. The ether linkage can modulate a molecule's lipophilicity, influencing its ability to cross biological membranes, and can also play a crucial role in binding to target proteins. Beyond medicinal chemistry, aryl ethers are integral to the structure of many natural products, including lignans, alkaloids, and polyketides, which exhibit a wide spectrum of biological activities. Furthermore, in materials science, the robustness of the aryl ether bond makes it a valuable component in the design of high-performance polymers and other advanced materials. The synthesis of this pivotal functional group has been a long-standing area of research, with classic methods such as the Williamson ether synthesis and the Ullmann condensation being continually refined and supplemented by modern catalytic approaches. byjus.comtandfonline.commasterorganicchemistry.comkhanacademy.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Academic Context and Research Trajectories for 1-(2-Chlorophenoxy)-2-methylbenzene

Within the broader family of halogenated aryl ethers, this compound emerges as a compound of specific academic interest. Its structure, featuring a chlorine atom on one phenyl ring and a methyl group on the other, presents a case for studying the interplay of electronic and steric effects on the properties and reactivity of the diaryl ether core. The substitution pattern of this molecule makes it an intriguing subject for investigations into synthetic methodologies, spectroscopic characterization, and potential applications as a building block in the synthesis of more complex molecules.

Research trajectories concerning this compound and related halogenated diaryl ethers often revolve around several key themes. A primary focus is the development and optimization of synthetic routes. The classical Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, is a traditional method for forming the diaryl ether bond. tandfonline.comwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net However, the often harsh reaction conditions required have driven research towards milder and more efficient catalytic systems. Similarly, the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, while fundamental, has limitations, particularly with sterically hindered reactants. byjus.commasterorganicchemistry.comkhanacademy.orglibretexts.orgwikipedia.org Modern research endeavors to overcome these limitations through the development of new catalysts and reaction conditions.

Another significant research avenue is the detailed physicochemical and spectroscopic characterization of these molecules. Understanding the precise three-dimensional structure, electronic distribution, and spectroscopic signatures (NMR, IR, Mass Spectrometry) is fundamental to predicting their behavior and potential utility. For this compound, the specific arrangement of the chloro and methyl substituents influences its conformational preferences and spectroscopic properties, providing valuable data for computational modeling and structure-property relationship studies.

While direct, large-scale applications of this compound may not be extensively documented, its role as a potential intermediate in the synthesis of more complex, biologically active molecules or functional materials remains a pertinent area of academic inquiry. The presence of both a halogen and a methyl group offers sites for further chemical modification, opening pathways to a variety of derivatives with potentially interesting properties.

Physicochemical Properties of this compound

PropertyValue
CAS Number 68486-11-3 bldpharm.com
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectroscopic principles for related compounds, the following characteristic signals can be anticipated:

¹H NMR: The spectrum would be expected to show a complex pattern of signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on the two benzene (B151609) rings. The methyl group would likely appear as a singlet at around 2.2-2.4 ppm.

¹³C NMR: The spectrum would display signals for the 13 carbon atoms in the molecule. The aromatic carbons would resonate in the range of approximately 110-160 ppm. The carbon of the methyl group would appear at a higher field, typically around 15-20 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). The C-O-C ether linkage would show a characteristic stretching band in the region of 1200-1250 cm⁻¹. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+2) with an intensity of approximately one-third of the M⁺ peak.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(2-methylphenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIIHYFTCJPUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chlorophenoxy 2 Methylbenzene

Etherification Routes for C-O Bond Formation

The creation of the aryl ether bond is the cornerstone of synthesizing 1-(2-Chlorophenoxy)-2-methylbenzene. This can be accomplished through several strategic etherification reactions.

Transition metal catalysis is a powerful tool for the formation of C-O bonds in the synthesis of diaryl ethers. The most prominent among these is the Ullmann condensation, a classic reaction that has been refined over the years. wikipedia.org Modern variations often employ palladium or nickel catalysts, which can offer milder reaction conditions and a broader substrate scope. wikipedia.orgustc.edu.cn

The Ullmann condensation typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-chlorophenol (B165306) with an ortho-halotoluene (e.g., 2-bromotoluene (B146081) or 2-iodotoluene) or the reaction of o-cresol (B1677501) with 1,2-dichlorobenzene. The reaction is generally conducted at high temperatures in the presence of a base.

More contemporary methods utilize palladium or nickel catalysts with various ligands. princeton.eduresearchgate.net These reactions, such as the Buchwald-Hartwig amination which has been extended to etherification, can proceed under more gentle conditions and often provide higher yields. ustc.edu.cn The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to the metal center, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether and regenerate the catalyst. ustc.edu.cn

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

Catalyst System Typical Reactants Conditions Advantages Disadvantages
Copper (Ullmann) Aryl halide, Phenol High temperature, Base (e.g., K₂CO₃), Stoichiometric copper Low cost of copper Harsh conditions, Often requires stoichiometric copper, Moderate yields wikipedia.org
Palladium Aryl halide, Phenol Milder temperature, Base (e.g., Cs₂CO₃), Ligands (e.g., phosphines) High yields, Broad substrate scope, Milder conditions Higher cost of catalyst, Ligand sensitivity researchgate.netmdpi-res.com

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the C-O ether bond. wikipedia.org This reaction is viable when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (typically a halide). libretexts.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this method is less direct as neither precursor ring is inherently activated. However, a synthetic strategy could involve the use of an activated precursor which is later modified. For example, one could react 2,4-dinitrochlorobenzene with the sodium salt of o-cresol. The resulting ether could then undergo reduction of the nitro groups and subsequent removal to yield the desired product, though this is a more circuitous route.

The SNAr mechanism proceeds via a two-step addition-elimination process. youtube.com The nucleophile (in this case, a phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex. masterorganicchemistry.com

While less common for the synthesis of diaryl ethers, the Williamson ether synthesis is a foundational method for ether formation. harvard.edu This reaction involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide in an SN2 reaction. For the synthesis of a diaryl ether like this compound, this method is generally not applicable because aryl halides are unreactive towards SN2 attack due to the steric hindrance of the benzene (B151609) ring and the strength of the C-X bond. wikipedia.org However, under specific conditions with highly reactive aryl species, this pathway can be considered, but it is not a preferred method.

Synthesis of Precursor Molecules for this compound

The successful synthesis of the target compound is contingent on the availability of its precursor molecules. The primary precursors are a derivative of 2-chlorophenol and a derivative of o-cresol (2-methylphenol).

2-Chlorophenol : This precursor can be synthesized through several established methods. One common industrial method is the direct chlorination of phenol. This reaction can produce a mixture of ortho and para isomers, from which the desired 2-chlorophenol can be separated. google.com Another route involves the diazotization of 2-chloroaniline (B154045) followed by hydrolysis. A laboratory-scale preparation can involve the reaction of phenol with tert-butyl hypochlorite. chemicalbook.com

o-Cresol Derivatives : The other precursor is typically an ortho-halotoluene, such as 2-bromotoluene or 2-iodotoluene, for use in coupling reactions. 2-Bromotoluene can be prepared from o-toluidine (B26562) via a Sandmeyer reaction. Alternatively, direct bromination of toluene (B28343) can yield a mixture of isomers, with the ortho isomer being separable.

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For transition metal-catalyzed reactions, particularly the Ullmann condensation and its modern variants, several factors can be fine-tuned.

Key Optimization Parameters:

Catalyst and Ligand : The choice of metal (copper, palladium, or nickel) and the associated ligands significantly impacts reaction efficiency. researchgate.netarxiv.org For palladium- and nickel-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands often improve catalytic activity.

Base : The choice of base is critical. Common bases include potassium carbonate, cesium carbonate, and potassium tert-butoxide. The strength and solubility of the base can influence the reaction rate and yield.

Solvent : High-boiling point polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used, especially for the Ullmann reaction. orientjchem.org The choice of solvent can affect the solubility of the reactants and the reaction temperature.

Temperature : The reaction temperature is a critical parameter. While classic Ullmann reactions require high temperatures (often >150 °C), modern catalyzed reactions can often be run at lower temperatures. researchgate.net

Reactant Stoichiometry : The ratio of the aryl halide to the phenol can be adjusted to optimize the yield. Using a slight excess of one reactant can sometimes drive the reaction to completion.

Table 2: Illustrative Optimization of Ullmann Coupling Conditions

Parameter Variation Effect on Yield Reference
Catalyst Copper powder vs. Copper(I) salts Copper(I) salts often show higher activity. wikipedia.org
Ligand No ligand vs. Phenanthroline/Proline Addition of a ligand can accelerate the reaction and allow for lower temperatures. researchgate.net
Base K₂CO₃ vs. Cs₂CO₃ Cs₂CO₃ is more soluble and often gives higher yields in palladium-catalyzed reactions. researchgate.net

| Solvent | DMF vs. Toluene | The choice of solvent affects the reaction temperature and solubility of reagents. | orientjchem.org |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making the process more efficient and cost-effective.

Chemical Transformations and Reactivity Studies of 1 2 Chlorophenoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions on 1-(2-Chlorophenoxy)-2-methylbenzene

Electrophilic aromatic substitution (EAS) on this compound involves two distinct aromatic rings, each with its own set of directing groups that influence the position of incoming electrophiles. The rate and regioselectivity of these reactions are determined by the combination of inductive and resonance effects of the substituents on each ring. libretexts.org

The 2-Methylbenzene Ring: This ring is substituted with a methyl group (-CH₃) and the aryloxy group (-OAr). The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.org The ether oxygen is a strongly activating, ortho-, para-director due to the donation of its lone pair of electrons into the ring via resonance. ualberta.ca The combined effect of these two activating groups makes this ring significantly more susceptible to electrophilic attack than the chloro-substituted ring. Substitution will be strongly directed to the positions ortho and para to the powerful aryloxy directing group.

Given the combined activating effects on the methyl-substituted ring, it is the primary site for electrophilic aromatic substitution.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product(s) on the 2-Methylbenzene Ring
Nitration HNO₃ / H₂SO₄ Predominant substitution at the para-position to the ether linkage, yielding 1-(2-Chlorophenoxy)-5-nitro-2-methylbenzene. Some ortho-substitution may also occur.
Halogenation Br₂ / FeBr₃ Bromination will occur preferentially at the activated positions, primarily para to the ether group, yielding 1-(2-Chlorophenoxy)-5-bromo-2-methylbenzene.
Sulfonation Fuming H₂SO₄ Sulfonation is expected to yield 4-(2-Chlorophenoxy)-5-methylbenzenesulfonic acid. The reaction is often temperature-dependent and reversible. libretexts.org
Friedel-Crafts Alkylation R-Cl / AlCl₃ Alkylation will occur on the most activated ring, leading to the introduction of an alkyl group at the positions ortho or para to the ether linkage. Polyalkylation is a possible side reaction. uci.edu

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylation will introduce an acyl group, primarily at the para position to the ether linkage, yielding a ketone derivative. |

Reactions Involving the Interaryl Ether Linkage

The carbon-oxygen bond of an ether is generally stable and requires strong reagents to cleave. longdom.org In diaryl ethers such as this compound, this stability is significantly enhanced. The C(sp²)-O bonds are stronger than C(sp³)-O bonds, and the aromatic rings are not susceptible to the typical Sₙ1 or Sₙ2 reaction mechanisms required for cleavage. libretexts.orgmasterorganicchemistry.com

Consequently, the interaryl ether linkage in this molecule is highly resistant to cleavage under standard acidic conditions (e.g., HBr or HI). libretexts.org While some specialized methods using organometallic reagents or very harsh conditions can cleave diaryl ethers, these are not common transformations. For most synthetic purposes, the ether linkage is considered an inert and robust linker.

Transformations of the Methyl Group in this compound

The benzylic methyl group is a reactive site that can undergo several important transformations without affecting the rest of the molecule.

Oxidation: The most common reaction of alkyl groups attached to a benzene (B151609) ring is oxidation to a carboxylic acid. libretexts.org Heating this compound with a strong oxidizing agent, such as an alkaline solution of potassium permanganate (B83412) (KMnO₄), followed by acidification, will convert the methyl group into a carboxylic acid group. ualberta.calibretexts.org This transformation yields 2-(2-Chlorophenoxy)benzoic acid. This reaction proceeds via a free radical mechanism at the benzylic position. google.com

Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens (e.g., bromine or chlorine) under free-radical conditions. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., UV light or AIBN) allows for the selective bromination of the methyl group to form 1-(2-Chlorophenoxy)-2-(bromomethyl)benzene. This benzylic halide is a versatile intermediate for introducing a wide range of functional groups via nucleophilic substitution reactions.

Oxidation and Reduction Reactivity Profiles of this compound

The molecule offers several sites for oxidation and reduction reactions, allowing for selective modifications.

Table 2: Oxidation and Reduction Reactions

Reaction Type Reagents and Conditions Affected Moiety Resulting Functional Group/Product
Side-Chain Oxidation 1. KMnO₄, NaOH, Heat2. H₃O⁺ Methyl Group Carboxylic Acid: 2-(2-Chlorophenoxy)benzoic acid. libretexts.orggoogle.com
Catalytic Hydrogenation H₂, Pd/C, High Pressure & Temperature Both Aromatic Rings Full saturation to yield 1-(2-Chlorocyclohexyloxy)-2-methylcyclohexane.
Catalytic Dehalogenation H₂, Pd/C, NaOH/MeOH Carbon-Chlorine Bond Reduction of the C-Cl bond to a C-H bond, yielding 1-Phenoxy-2-methylbenzene (o-Cresyl phenyl ether).

| Birch Reduction | Na, NH₃, EtOH | Aromatic Rings | Partial reduction of one or both aromatic rings to yield non-conjugated dienes. The methyl-substituted ring is more likely to be reduced. |

Derivatization Strategies for Advanced Chemical Entities

The distinct reactivity of the different functional moieties in this compound allows for a range of derivatization strategies to generate more complex molecules. These strategies can be used to introduce new functionalities, extend the molecular framework, or prepare precursors for further synthesis.

Table 3: Derivatization Strategies and Applications

Strategy Transformation Reagents Intermediate/Product Class Potential Applications
Ring Functionalization Nitration followed by Reduction 1. HNO₃/H₂SO₄2. H₂/Pd/C or Sn/HCl Amino Derivative Building block for dyes, pharmaceuticals, and polymers via diazonium salt chemistry.
Side-Chain Elongation Benzylic Halogenation followed by Nucleophilic Substitution 1. NBS, UV Light2. NaCN Benzylic Nitrile Precursor to carboxylic acids (via hydrolysis) and amines (via reduction).
Carboxylic Acid Chemistry Oxidation of Methyl Group KMnO₄, Heat Carboxylic Acid Can be converted to esters, amides, acid chlorides, enabling a wide range of coupling reactions.

| Dehalogenation and Functionalization | Catalytic Dehalogenation followed by EAS | 1. H₂/Pd/C2. Ac₂O/AlCl₃ | Dehalogenated Acyl Derivative | Creates a different substitution pattern for further aromatic chemistry without the influence of the chloro group. |

Spectroscopic and Structural Elucidation of 1 2 Chlorophenoxy 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-(2-Chlorophenoxy)-2-methylbenzene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings and the methyl group exhibit distinct chemical shifts. The methyl protons typically appear as a singlet in the upfield region. The aromatic protons, due to their varied electronic environments influenced by the chloro and phenoxy substituents, present a complex pattern of multiplets in the downfield region. The integration of these signals confirms the number of protons in each environment. For instance, in related structures like 1-chloro-2-methylpropane, the proton ratios and splitting patterns are key to distinguishing between isomers. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbon of the methyl group resonates at a characteristic upfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their proximity to the electronegative chlorine atom and the oxygen of the ether linkage. For example, in methylbenzene, the carbon atoms of the benzene (B151609) ring show chemical shifts between approximately 125 and 129 ppm, while the methyl carbon has a much lower chemical shift. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methyl Protons ~2.2 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Methyl Carbon ~16

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of this compound.

The IR spectrum of this compound displays characteristic absorption bands. The C-O-C ether linkage exhibits strong, characteristic stretching vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. docbrown.info The presence of the methyl group is confirmed by C-H stretching and bending vibrations. The C-Cl bond also has a characteristic stretching frequency in the fingerprint region. The pattern of substitution on the benzene rings can be inferred from the out-of-plane C-H bending vibrations. For instance, in 1,2-dimethylbenzene, aryl C-H vibrations characteristic of a disubstituted benzene ring are observed between 770 and 735 cm⁻¹. docbrown.info

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Resonance Raman spectroscopy has been used to study related chlorinated compounds, providing evidence for specific bond formations and structures. nih.govnih.gov

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
C-H (methyl) Stretching 2975 - 2845
C=C (aromatic) Stretching 1600 - 1450
C-O-C (ether) Asymmetric Stretching 1270 - 1200
C-O-C (ether) Symmetric Stretching 1050 - 1000

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways under ionization.

In the electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. docbrown.info

The fragmentation of this compound involves the cleavage of the ether bond and loss of substituents from the aromatic rings. Common fragmentation pathways for aromatic ethers include the loss of the alkoxy or aryloxy radical. For example, the fragmentation of methylbenzene often involves the loss of a hydrogen atom to form a stable tropylium (B1234903) ion. docbrown.info Similar rearrangements and fragmentations can be expected for this compound, leading to a series of fragment ions that provide structural information. The fragmentation of related isoquinoline (B145761) alkaloids often begins with the loss of a specific group followed by further reactions. researchgate.net

Table 4: Expected Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion
218/220 [M]⁺
183 [M - Cl]⁺
127 [C₇H₆Cl]⁺

X-ray Crystallography for Solid-State Molecular Conformation (if applicable)

Should this compound be a crystalline solid at room temperature, X-ray crystallography can provide definitive information about its three-dimensional structure in the solid state. This technique determines the precise bond lengths, bond angles, and torsional angles within the molecule, as well as the packing of the molecules in the crystal lattice.

The crystal structure would reveal the dihedral angle between the two aromatic rings, which is a key conformational feature of diaryl ethers. This angle is influenced by the steric hindrance between the ortho-substituents on the two rings. Studies on similar molecules, such as chloro and methyl substituted benzoic acids, have shown how the interplay of different functional groups affects the crystal packing. rsc.org While no specific crystal structure for this compound was found, analysis of related structures provides insight into the expected solid-state conformation.

Computational and Theoretical Chemistry of 1 2 Chlorophenoxy 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(2-chlorophenoxy)-2-methylbenzene. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and nuclear arrangement, which in turn dictate the molecule's geometry and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net It is often favored for its balance of accuracy and computational cost, making it suitable for molecules of this size. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) or cc-pVQZ allows for the reliable calculation of various molecular properties. nih.govnih.govmdpi.com

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. These geometric parameters are crucial for understanding the steric and electronic effects of the chloro and methyl substituents on the diphenyl ether core.

Table 1: Illustrative DFT-Calculated Global Reactivity Descriptors (Note: These values are representative examples based on similar aromatic compounds and would require specific calculations for this compound.)

DescriptorSymbolFormulaIllustrative Value (eV)Interpretation
Chemical Potentialµ(EHOMO + ELUMO) / 2-3.95Tendency to escape from an equilibrium state.
Chemical Hardnessη(ELUMO - EHOMO) / 22.50Resistance to change in electron distribution.
Electrophilicity Indexωµ² / (2η)3.12Propensity to accept electrons.
Electronic SoftnessS1 / (2η)0.20Reciprocal of hardness, indicates high reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. utdallas.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. aimspress.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests higher polarizability and a greater ease of undergoing chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylbenzene ring, while the LUMO would likely be distributed over the electron-withdrawing chlorophenoxy ring. The precise distribution and energies of these orbitals, determined through calculations, would pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Representative FMO Data for an Analogous Diaryl Ether

OrbitalEnergy (eV)Interpretation
HOMO-6.45Region of the molecule most likely to donate electrons.
LUMO-1.45Region of the molecule most likely to accept electrons.
HOMO-LUMO Gap (ΔE)5.00Indicator of chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species. researchgate.net The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. researchgate.net

Typically, red regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. nih.govresearchgate.net Blue regions signify a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or near-zero potential.

In this compound, the MEP map would likely show a negative potential around the oxygen atom of the ether linkage and the chlorine atom due to their high electronegativity. nih.govnih.gov Positive or less negative potentials would be expected on the hydrogen atoms of the aromatic rings. Such a map provides a clear, intuitive guide to the molecule's reactive sites. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be crucial for exploring its conformational landscape. The molecule has rotational freedom around the C-O-C ether bonds, leading to various possible spatial arrangements (conformers). MD can identify the most stable conformers and the energy barriers between them. This is particularly important as the molecule's shape influences its physical properties and how it interacts with other molecules. In studies of similar flexible molecules, MD simulations have been used to determine average root-mean-square deviation (RMSD) values to understand the stability of different complexes over time. ajchem-a.com

Furthermore, MD simulations can elucidate intermolecular interactions in condensed phases (liquid or solid). By simulating a system with many molecules of this compound, one can study how they pack together and the nature of the non-covalent forces (like van der Waals forces and π-π stacking) that govern their interactions.

Theoretical Prediction of Reaction Mechanisms and Pathways for this compound

Computational chemistry provides powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, theoretical methods can predict the pathways of various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or degradation processes. For example, in the context of environmental chemistry, computational studies on related chlorinated compounds have been used to model pyrolysis and oxidation reactions, identifying the most likely decomposition products and the energetics of their formation. researchgate.net DFT calculations can be employed to locate the transition state structures and calculate the energy barriers for different potential reaction pathways, thereby predicting the most favorable mechanism. researchgate.net

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO), Hirshfeld Surface Analysis)

To gain deeper insight into the bonding and intermolecular interactions, advanced analysis methods are employed on the wavefunctions obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This method provides a quantitative picture of bonding and orbital interactions. For this compound, NBO analysis can quantify the hyperconjugative interactions and charge delocalization within the molecule. researchgate.net It calculates the second-order perturbation energies (E(2)), which measure the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, revealing the electronic stabilization arising from intramolecular charge transfer. researchgate.netmalayajournal.org

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the electron density from a sum of spherical atoms for the molecule is greater than that from all other molecules in the crystal.

Environmental Fate and Transport Processes of 1 2 Chlorophenoxy 2 Methylbenzene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 1-(2-Chlorophenoxy)-2-methylbenzene in the environment. The primary pathways for this degradation are photolysis and hydrolysis.

Photolytic Degradation Under Environmental Conditions

Similarly, the herbicide dichlorprop (B359615), which shares a chlorophenoxy moiety, is susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov Photodegradation of dichlorprop has been observed on soil surfaces and in aquatic environments. nih.gov Given the structural similarities, this compound is expected to exhibit comparable susceptibility to photodegradation.

Hydrolytic Stability and Transformation

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not considered a major degradation pathway for phenoxy herbicides under typical environmental conditions. Studies on both dichlorprop and MCPA indicate that they are stable to hydrolysis. nih.govnih.gov For example, dichlorprop is not expected to undergo hydrolysis in the environment because it lacks functional groups that are susceptible to this process under normal environmental pH ranges. nih.gov Similarly, MCPA does not readily degrade in sterile buffer solutions at pH 5-9. vu.edu.au The ester forms of these herbicides, however, can hydrolyze to the parent acid. For instance, MCPA 2-ethylhexyl ester (2-EHE) hydrolyzes rapidly to MCPA in soil, with half-lives ranging from 4.5 to 16.6 hours. fao.org While specific data for this compound is unavailable, its ether linkage is expected to be relatively stable to hydrolysis in the absence of specific enzymatic activity.

Biotic Degradation Pathways: Microbial Metabolism and Biodegradation Potential

Microbial degradation is a critical process determining the persistence of this compound in soil and water. The primary mechanism is the enzymatic breakdown by soil and aquatic microorganisms.

The biodegradation of the related phenoxy herbicide MCPA is well-documented. It is known to be biodegradable in soil, with a half-life of approximately 24 days. wikipedia.org The degradation rate is influenced by environmental factors such as temperature and soil moisture. wikipedia.org The major metabolite of MCPA degradation is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org The cleavage of the ether linkage is a key step in its breakdown. wikipedia.org In aerobic aquatic systems, MCPA has been shown to be degraded by microorganisms within 13 days in the dark. vu.edu.au However, its biodegradation in anaerobic aquatic systems is considered negligible. vu.edu.au The degradation of MCPA in soil is primarily carried out by microorganisms, and this process can be influenced by the presence of other substances, such as waste from olive oil production, which can either inhibit or enhance dissipation rates. nih.gov

Similarly, dichlorprop is subject to microbial degradation in soil. tandfonline.com Studies have shown that its dissipation in soil is mainly controlled by microorganisms. tandfonline.comnih.gov The half-life of S-dichlorprop in soil has been reported to be around 8 days, while the R-enantiomer is more persistent with a half-life of about 12-13 days. tandfonline.comtandfonline.com The degradation of dichlorprop can be enantioselective, with some microbial communities preferentially degrading one enantiomer over the other. nih.govlib4ri.ch The degradation of racemic dichlorprop can be complete within several days in enriched microbial cultures. nih.gov

Given the structural analogy, it is highly probable that this compound is also susceptible to microbial degradation, likely initiated by the cleavage of the ether bond, similar to MCPA and dichlorprop.

Environmental Distribution and Mobility Characteristics

The movement and partitioning of this compound in the environment are dictated by its sorption behavior in soil and sediment, as well as its tendency to volatilize from surfaces.

Sorption and Leaching Behavior in Soil and Sediment Matrices

Sorption to soil and sediment particles is a key factor influencing the mobility and bioavailability of organic compounds. For phenoxy herbicides like MCPA, sorption is generally low, leading to high mobility in soil. wikipedia.org This gives it the potential to leach into groundwater. colab.wstandfonline.com The Freundlich adsorption coefficient (Kf) for MCPA has been reported as 0.94, with an exponent (1/n) of 0.68, indicating weak adsorption to soil particles. wikipedia.org The sorption of MCPA is influenced by soil organic matter content and pH. pjoes.commdpi.com Amending soil with materials like biochar can increase the sorption of MCPA and reduce its leaching. acs.orgnih.gov However, the presence of soluble organic compounds from some amendments can enhance the mobility of MCPA. nih.govacs.orgnih.gov

Dichlorprop also exhibits high to very high mobility in soil, with reported Koc values ranging from 34 to 129. nih.govnih.gov As an anionic compound at typical environmental pH, it does not adsorb strongly to soils rich in organic carbon and clay. nih.govnih.gov This high mobility suggests a potential for leaching into groundwater. tandfonline.comtandfonline.com

Based on this information for structurally similar compounds, this compound is expected to have a relatively low sorption affinity for most soil types and thus be mobile, with a potential for leaching.

Interactive Data Table: Sorption and Leaching of Structurally Similar Herbicides

CompoundSoil TypeKoc (L/kg)Freundlich KfLeaching PotentialReference
MCPANot specified-0.94High wikipedia.org
MCPAChernozem-0.96Low in this soil pjoes.compjoes.com
MCPARegosol-0.40High in this soil pjoes.compjoes.com
DichlorpropNot specified34-129-High to Very High nih.govnih.gov

Bioaccumulation Potential in Environmental Systems

A thorough assessment of the bioaccumulation potential of this compound would require experimental data, primarily the Bioconcentration Factor (BCF). The BCF is a critical measure that quantifies the extent to which a chemical substance is absorbed by an organism from the surrounding water, accumulating to concentrations higher than the environment.

Ideally, studies would involve exposing aquatic organisms, such as specific fish species, to controlled concentrations of this compound in a laboratory setting. Researchers would then measure the concentration of the compound in the organisms' tissues over time relative to the water concentration to calculate the BCF. Factors such as the organism's metabolism, the chemical's properties (like its octanol-water partition coefficient, Kow), and environmental conditions can all influence the BCF. researchgate.netsfu.cacefas.co.uk

For a comprehensive analysis, data tables such as the following would be generated from such research:

Hypothetical Data Table: Bioconcentration of this compound in Fish

Test Organism Exposure Concentration (µg/L) Mean Tissue Concentration (µg/kg) Bioconcentration Factor (BCF) (L/kg) Study Reference
Pimephales promelas (Fathead Minnow) Data not available Data not available Data not available Not available

Without such studies, it is impossible to definitively characterize the bioaccumulation potential of this compound in environmental systems.

Computational Modeling of Environmental Persistence and Fate

In the absence of experimental data, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as valuable tools for predicting the environmental behavior of chemicals. ecetoc.orgaftonchemical.comnih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and, consequently, its environmental fate, including its persistence and potential for bioaccumulation.

A computational assessment of this compound would involve using its chemical structure to predict key parameters. These might include:

Log Kow (Octanol-Water Partition Coefficient): A primary indicator of a substance's tendency to partition into fatty tissues of organisms.

Biodegradation Rate: Predicting how quickly the compound will be broken down by microorganisms in soil and water.

Atmospheric Persistence: Estimating its half-life in the atmosphere.

Predicted Bioconcentration Factor (BCF): QSAR models can also estimate the BCF based on structural similarities to other compounds with known BCF values.

The results of such modeling would typically be presented in a data table similar to this:

Hypothetical Data Table: QSAR-Predicted Environmental Fate Parameters for this compound

Parameter Predicted Value Model Used Confidence Level Reference
Log Kow Data not available Not available Not available Not available
Ready Biodegradability Data not available Not available Not available Not available
Atmospheric Half-life Data not available Not available Not available Not available

As no specific QSAR or other computational modeling studies for this compound were found, a scientifically rigorous assessment of its environmental persistence and fate cannot be conducted.

Advanced Analytical Methodologies for Detection and Quantification of 1 2 Chlorophenoxy 2 Methylbenzene in Environmental and Chemical Samples

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of semi-volatile organic compounds like 1-(2-chlorophenoxy)-2-methylbenzene. Its high separation efficiency allows for the isolation of the analyte from complex sample matrices.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. The choice of column is critical, with fused silica (B1680970) capillary columns being the standard. A non-polar or medium-polarity stationary phase is typically employed for the separation of such diaryl ethers. For instance, a column like a DB-5ms (5% phenyl-methylpolysiloxane) offers excellent resolution for a wide range of organic compounds. Detection is often achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD) for enhanced sensitivity towards halogenated compounds like the target analyte.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC can be advantageous in specific applications. A reversed-phase C18 column is the most common choice, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govnih.govdeswater.comacademicjournals.org UV detection is straightforward for aromatic compounds, with the detection wavelength set at or near the absorption maximum of the analyte to ensure high sensitivity. nih.govdeswater.comacademicjournals.org A simple HPLC-UV method has been developed for the determination of phenol (B47542) and ten of its derivatives, showcasing the utility of this technique for related compounds. academicjournals.org

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Injector Temp. 250-280 °CN/A
Oven Program e.g., 80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 minIsocratic or gradient elution
Mobile Phase N/AAcetonitrile/Water or Methanol/Water mixture nih.govnih.govdeswater.comacademicjournals.org
Flow Rate 1-2 mL/min (Carrier Gas: Helium or Nitrogen)0.8-1.2 mL/min
Detector FID, ECD, or Mass SpectrometerUV-Vis (e.g., at 230 or 283 nm) nih.govdeswater.com or Mass Spectrometer

Coupled Techniques (GC-MS, HPLC-MS/MS, LC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both identification and quantification, offering high selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and its tandem version (HPLC-MS/MS) are invaluable for the analysis of compounds in complex matrices. These techniques are particularly useful when derivatization is not desirable. For compounds like chlorophenoxy herbicides, which are structurally related to the target analyte, LC-MS is widely used. researchgate.net Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources. HPLC-MS/MS provides even greater specificity through the selection of a precursor ion and its characteristic product ions, a technique known as multiple reaction monitoring (MRM). This minimizes the likelihood of false positives and allows for very low detection limits.

Technique Ionization Mode Key Advantages Typical Application
GC-MS Electron Ionization (EI)High-resolution separation, definitive identification through fragmentation patterns, high sensitivity in SIM mode.Analysis of volatile and semi-volatile organic pollutants in environmental samples.
HPLC-MS ESI, APCISuitable for a wide range of polarities and thermal stabilities, high sensitivity and selectivity.Analysis of pesticides and herbicides in water and biological samples. researchgate.net
HPLC-MS/MS ESI, APCIExtremely high selectivity and sensitivity (MRM mode), excellent for complex matrices.Trace-level quantification of contaminants in food and environmental matrices.

Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods can be used for the quantification of this compound, particularly when coupled with chromatographic techniques.

UV-Vis Spectroscopy , as mentioned, is a common detection method in HPLC. The aromatic rings in this compound will result in characteristic UV absorbance. A full UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For similar compounds like 2,4-dichlorophenoxyacetic acid, detection wavelengths around 230 nm and 283 nm have been utilized. nih.govdeswater.com

Fluorescence Spectroscopy can offer higher sensitivity and selectivity than UV-Vis absorption spectroscopy for certain compounds. For a molecule to be fluorescent, it must possess a rigid, planar structure and specific electronic configurations. While not all diaryl ethers are strongly fluorescent, the presence of the aromatic systems suggests that fluorescence detection could be a viable, highly sensitive analytical approach, potentially after derivatization to introduce a fluorophore.

Development of Electrochemical Sensor Platforms

Electrochemical sensors offer the potential for rapid, low-cost, and portable analysis of environmental pollutants. While specific sensors for this compound are not widely reported, research on related chlorophenoxy compounds provides a strong basis for their development.

The electrochemical detection of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), an analog of the target compound, has been demonstrated using various platforms. nih.govdeswater.com These often involve the modification of electrode surfaces to enhance sensitivity and selectivity. For instance, immunomagnetic electrochemical sensors have been developed for 2,4-D, achieving very low detection limits. nih.gov Another approach involves the use of glassy carbon electrodes modified with silver and manganese oxide nanoparticles, which have shown good performance for the electrooxidation and detection of 2,4-D. deswater.com The development of electrochemical biosensors that monitor the interaction of the target analyte with biological molecules like DNA is another promising area. nih.gov

Future research could focus on creating molecularly imprinted polymers (MIPs) specific to this compound. MIPs are synthetic receptors with tailor-made binding sites for a target molecule, offering high selectivity. When integrated with an electrochemical transducer, these could form the basis of a highly specific sensor.

Advanced Sample Preparation and Extraction Protocols (e.g., Microextraction)

The effective extraction and pre-concentration of this compound from environmental and chemical samples is a critical step prior to instrumental analysis, especially for trace-level detection. Modern microextraction techniques offer significant advantages over traditional methods like liquid-liquid extraction (LLE) by reducing solvent consumption, minimizing sample volume, and often improving enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition into the coating and are then thermally desorbed into the injector of a gas chromatograph. For chlorinated hydrocarbons, polydimethylsiloxane (B3030410) (PDMS) coated fibers have proven effective. sccwrp.orgresearchgate.net SPME is well-suited for the analysis of semi-volatile compounds in water and can be used for in-situ sampling. sccwrp.orgresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. It involves the injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase is collected and analyzed. This technique has been successfully applied to the extraction of a wide range of organic pollutants from water samples. For the analysis of polybrominated diphenyl ethers, which share structural similarities with the target compound, a combination of solid-phase extraction and DLLME has been shown to be effective. nih.gov

Technique Principle Advantages Typical Solvents/Materials
SPME Partitioning of analyte between sample and a coated fiber.Solvent-free, simple, can be automated.Polydimethylsiloxane (PDMS), Polyacrylate (PA), Carboxen/PDMS fibers. sccwrp.orgresearchgate.net
DLLME Partitioning of analyte between aqueous sample and fine droplets of an extraction solvent.Fast, high enrichment factor, low solvent consumption.Extraction solvents: tetrachloroethane, carbon tetrachloride. Disperser solvents: acetone, acetonitrile, methanol. nih.gov

Applications of 1 2 Chlorophenoxy 2 Methylbenzene in Synthetic Organic Chemistry and Materials Science

Role as a Building Block and Intermediate in Complex Organic Synthesis

The molecular architecture of 1-(2-Chlorophenoxy)-2-methylbenzene makes it a valuable precursor in the construction of intricate organic molecules. The presence of reactive sites on both aromatic rings, along with the ether linkage, allows for a variety of chemical transformations. Organic chemists utilize this compound as a starting material or intermediate to introduce specific phenoxy and tolyl moieties into larger, more complex structures. These structures can form the backbones of pharmacologically active compounds, agrochemicals, and other high-value organic products.

The strategic placement of the chlorine atom and the methyl group on the phenyl and benzene (B151609) rings, respectively, influences the regioselectivity of subsequent reactions. This allows for controlled synthesis pathways, leading to the desired isomers of more complex molecules. The ether linkage, while generally stable, can also be cleaved under specific conditions to yield substituted phenols and cresols, further expanding its utility as a versatile building block.

Use in the Production of Specialty Chemicals and Chemical Reagents

Beyond its role in complex synthesis, this compound is instrumental in the production of various specialty chemicals. These are compounds manufactured for specific applications and are typically produced in lower volumes than bulk chemicals. The unique substitution pattern of this compound can impart desirable properties such as thermal stability, specific solubility, or reactivity to the final products.

Its derivatives are investigated for use in a range of applications, including as intermediates in the manufacturing of other chemicals. ontosight.ai The synthesis of various organic compounds relies on fundamental building blocks like benzene and its derivatives. essentialchemicalindustry.orgnih.gov

Integration into Polymeric Structures and Advanced Materials

The field of materials science has recognized the potential of incorporating structures like this compound into polymers and other advanced materials. bldpharm.com The aromatic nature of the compound can enhance the thermal stability and mechanical strength of polymeric chains. By functionalizing the molecule, it can be polymerized or co-polymerized to create materials with tailored properties.

For instance, the introduction of this moiety into a polymer backbone can influence its refractive index, dielectric constant, and resistance to chemical degradation. These modified polymers may find applications in high-performance plastics, specialty coatings, and advanced composites for the aerospace and electronics industries. Research in this area focuses on synthesizing monomers derived from this compound and exploring their polymerization behavior and the properties of the resulting materials.

Applications in Dyes and Pigments (as synthetic intermediates)

The chemical industry utilizes a wide array of organic molecules as intermediates in the synthesis of dyes and pigments. epa.gov While not a dye itself, this compound can serve as a precursor in the multi-step synthesis of certain colorants. The aromatic rings within its structure can be chemically modified through reactions such as nitration, sulfonation, and amination to introduce chromophoric (color-bearing) and auxochromic (color-enhancing) groups.

Potential in Non-Linear Optical (NLO) Materials (as structural components)

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in technologies like frequency conversion and optical switching. researchgate.netsamaterials.com Organic molecules with extended π-conjugated systems and specific electron donor-acceptor groups can exhibit significant NLO properties. researchgate.netresearchgate.net

The structure of this compound, with its two interconnected aromatic rings, provides a foundational component that can be chemically elaborated to create molecules with potential NLO activity. researchgate.net By introducing strong electron-donating and electron-withdrawing groups at appropriate positions on the phenyl and tolyl rings, a push-pull electronic system can be established. This intramolecular charge transfer is a key factor for achieving high second-order NLO responses. jhuapl.edu

Researchers are exploring synthetic routes to modify this compound and similar diaryl ethers to create novel organic NLO chromophores. dtic.mil The goal is to design molecules with large hyperpolarizabilities, good thermal stability, and appropriate transparency for specific NLO applications. jhuapl.edu

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chlorophenoxy)-2-methylbenzene, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, coupling 2-chlorophenol with 2-methylbromobenzene under catalytic conditions (e.g., CuI/ligand systems) achieves moderate yields. Reaction efficiency is quantified using gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation and nuclear magnetic resonance (NMR) for purity assessment. Kinetic studies (e.g., time-yield curves) optimize temperature and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions. Infrared (IR) spectroscopy detects functional groups (e.g., C-O-C stretching at ~1250 cm1^{-1}). Contradictions in peak assignments (e.g., overlapping aromatic signals) are resolved via 2D NMR (COSY, HSQC) or computational simulations (e.g., ACD/Labs NMR predictor) .

Q. How does the steric hindrance of the 2-methyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : Steric effects are evaluated through comparative studies with non-methylated analogs. For instance, reaction rates in electrophilic aromatic substitution (e.g., nitration) are measured using UV-Vis spectroscopy. Molecular modeling (e.g., density functional theory, DFT) calculates spatial occupancy of the methyl group to correlate with experimental kinetic data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Q. How can computational modeling predict the environmental degradation pathways of this compound under UV irradiation?

  • Methodological Answer : Time-dependent DFT (TD-DFT) models excited-state behavior, while molecular dynamics simulations track bond dissociation under UV exposure. Experimental validation uses HPLC-MS to identify photolysis byproducts (e.g., quinones or chlorinated fragments). Discrepancies between predicted and observed degradation products are addressed by refining solvation models in simulations .

Q. What strategies resolve contradictory data on the compound’s photostability in different solvent systems?

  • Methodological Answer : Controlled photolysis experiments in polar (acetonitrile) vs. non-polar (hexane) solvents are conducted using a xenon arc lamp. Quantum yield calculations compare degradation rates, while electron paramagnetic resonance (EPR) identifies radical intermediates. Conflicting stability data are reconciled by accounting for solvent-specific quenching effects or hydrogen bonding interactions .

Q. How does the chlorophenoxy moiety influence the compound’s interaction with biological membranes in pharmacokinetic studies?

  • Methodological Answer : Langmuir monolayer assays measure membrane penetration using surface pressure-area isotherms. Molecular dynamics simulations (e.g., GROMACS) model lipid bilayer interactions. Discrepancies in permeability data (e.g., PAMPA vs. Caco-2 assays) are analyzed by adjusting membrane composition parameters in simulations .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental and computational results by adjusting model parameters (e.g., solvent effects, explicit hydrogen bonding).
  • Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses (e.g., catalyst loading, temperature).
  • Advanced Tools : Employ microspectroscopic imaging (e.g., AFM-IR) for nanoscale surface interaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.